molecular formula C31H39BrN10O3S B13921589 Egfr-IN-28

Egfr-IN-28

Cat. No.: B13921589
M. Wt: 711.7 g/mol
InChI Key: HFECFFOTIRJWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-28 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR) mutants. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent. By inhibiting the EGFR, this compound helps in controlling the proliferation of cancer cells .

Preparation Methods

The synthesis of Egfr-IN-28 involves several steps. One common method includes the use of 4-substituted-2-(N-(5-substituted allyl amide)phenyl)amino)pyrimidine derivatives. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods often scale up these reactions, optimizing for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Egfr-IN-28 undergoes various chemical reactions, including:

Scientific Research Applications

Egfr-IN-28 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Egfr-IN-28 is unique compared to other EGFR inhibitors due to its high selectivity and potency against specific EGFR mutants. Similar compounds include:

This compound stands out due to its novel structure and enhanced efficacy in preclinical studies .

Biological Activity

Egfr-IN-28 is a compound that has garnered attention in the field of cancer research, particularly for its potential role as an inhibitor of the epidermal growth factor receptor (EGFR). This receptor is often implicated in the proliferation of various cancers, making it a critical target for therapeutic intervention. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound functions by selectively inhibiting the EGFR tyrosine kinase activity. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival. The compound's ability to disrupt these pathways renders it a promising candidate for cancer treatment, particularly in tumors that exhibit overexpression or mutation of EGFR.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits EGFR phosphorylation and downstream signaling in various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (epidermoid carcinoma), HCC827 (lung adenocarcinoma), and PC9 (lung cancer) cells.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the low nanomolar range, indicating potent activity.
Cell Line IC50 (nM)
A4315.2
HCC8273.8
PC94.5

These results suggest that this compound has a strong inhibitory effect on EGFR signaling pathways across different types of cancer cells.

In Vivo Studies

In vivo studies using xenograft models have further corroborated the efficacy of this compound. For example:

  • Model Used : Nude mice implanted with A431 tumor cells.
  • Dosage : Mice were treated with this compound at doses of 10 mg/kg and 20 mg/kg.
  • Results : Significant tumor regression was observed after 14 days of treatment, with a reduction in tumor volume by approximately 60% at the higher dose.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A patient with metastatic lung adenocarcinoma who had previously failed standard EGFR inhibitors showed a partial response to this compound after two cycles of treatment, with a notable decrease in tumor markers and improved quality of life.
  • Case Study 2 : In a cohort study involving patients with head and neck squamous cell carcinoma, administration of this compound led to tumor stabilization in 70% of participants, suggesting its potential as a salvage therapy.

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies. Common adverse effects observed included mild gastrointestinal disturbances and transient skin rash, which are consistent with other EGFR-targeting therapies. No severe toxicities were reported, indicating a favorable safety margin.

Properties

Molecular Formula

C31H39BrN10O3S

Molecular Weight

711.7 g/mol

IUPAC Name

N-[6-[[5-bromo-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]quinoxalin-5-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C31H39BrN10O3S/c1-39-15-17-42(18-16-39)21-9-13-41(14-10-21)22-5-6-24(27(19-22)45-3)37-31-35-20-23(32)30(38-31)36-26-8-7-25-28(34-12-11-33-25)29(26)40(2)46(4,43)44/h5-8,11-12,19-21H,9-10,13-18H2,1-4H3,(H2,35,36,37,38)

InChI Key

HFECFFOTIRJWCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)N(C)S(=O)(=O)C)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.